1-Bromo-6-nitroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinolines, a class of compounds to which 1-Bromo-6-nitroisoquinoline belongs, has seen significant advancements . Techniques such as microwave synthesis, use of clay or other recyclable catalysts, one-pot reactions, solvent-free conditions, use of ionic liquids, ultrasound-promoted synthesis, and photocatalytic synthesis (UV radiation) have been employed .Molecular Structure Analysis

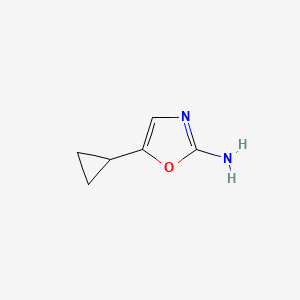

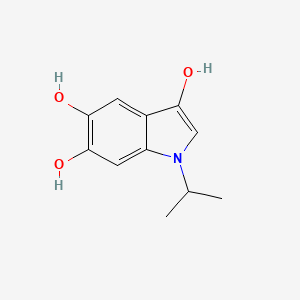

The molecular structure of 1-Bromo-6-nitroisoquinoline is characterized by the presence of a bromine atom and a nitro group attached to an isoquinoline ring. The molecular weight of this compound is 253.055.Chemical Reactions Analysis

Quinolines and isoquinolines, which include 1-Bromo-6-nitroisoquinoline, are fusion products of a benzene ring and a pyridine nucleus . They are obtained from coal tar and are weakly basic heterocycles that resemble pyridine in their stability against chemical attack .Physical And Chemical Properties Analysis

1-Bromo-6-nitroisoquinoline is a powder at room temperature . Its molecular weight is 253.055.Applications De Recherche Scientifique

Imaging and Diagnostic Studies

1-Bromo-6-nitroisoquinoline and its derivatives have been extensively utilized in imaging and diagnostic applications, particularly involving the serotonin transporter in the brain. Lundkvist et al. (1999) characterized a bromine-76-labeled analogue, 5-bromo-6-nitroquipazine, as a potential radioligand for Positron Emission Tomography (PET) imaging of the serotonin transporter. The study highlighted its rapid brain penetration, consistent regional distribution with serotonin transporters, and specific binding inhibited by citalopram, indicating its potential for PET imaging of the serotonin transporter (Lundkvist et al., 1999). Similarly, Jagust et al. (1993) demonstrated the suitability of 5-iodo-6-nitroquipazine, a compound closely related to 1-Bromo-6-nitroisoquinoline, as a SPECT imaging agent of serotonin reuptake sites in non-human primates, emphasizing its potential in mapping serotonin reuptake sites in the brain (Jagust et al., 1993).

Pharmacological Characterization

The derivatives of 1-Bromo-6-nitroisoquinoline, such as 6-Bromo-3'-nitroflavone, have been pharmacologically characterized for their affinity and selectivity towards receptors. Wolfman et al. (1998) studied 6-Bromo-3'-nitroflavone for its affinity towards benzodiazepine receptors, noting its potent anxiolytic-like effects and absence of myorelaxant effects, distinguishing it from traditional benzodiazepines (Wolfman et al., 1998).

Cancer Research

In the domain of cancer research, 1-Bromo-6-nitroisoquinoline derivatives have been explored for their therapeutic potentials. A study by Mukherjee et al. (2013) evaluated a novel derivative, 6-nitro-2-(3-chloropropyl)-1H-benz[de]isoquinoline-1,3-dione, for its antitumor efficacy against murine tumors, demonstrating significant tumor regression effects and low toxicity, positioning it as a potential candidate for further drug development (Mukherjee et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-6-nitroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-8-2-1-7(12(13)14)5-6(8)3-4-11-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIOYVYPKSMYKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-6-nitroisoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)

![3,6,7-Metheno-1H-pyrazolo[4,3-c]pyridazine,octahydro-(9CI)](/img/no-structure.png)

![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B571586.png)

![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)